4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole
Description
4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with an iodine atom at the 4-position and a 1-methylpyrazol-4-yl group at the 5-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and versatility in medicinal and materials chemistry. This compound’s synthesis likely involves cycloaddition reactions between nitro compounds and carbonyl derivatives, as described in recent methodologies for selective polysubstituted isoxazole preparation .
Properties
IUPAC Name |
4-iodo-5-(1-methylpyrazol-4-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c1-11-4-5(2-9-11)7-6(8)3-10-12-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLJNAXDPVFWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NO2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243872 | |
| Record name | Isoxazole, 4-iodo-5-(1-methyl-1H-pyrazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354704-13-4 | |
| Record name | Isoxazole, 4-iodo-5-(1-methyl-1H-pyrazol-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazole, 4-iodo-5-(1-methyl-1H-pyrazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole typically involves the formation of the isoxazole ring followed by the introduction of the iodine and pyrazole groups. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate the cycloaddition reactions, while metal-free synthetic routes are also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Both the iodine and pyrazole groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenation reagents like iodine and bromine, as well as nucleophiles like amines and thiols, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and combinatorial libraries.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The iodine and pyrazole groups can enhance binding affinity and selectivity, making the compound a potent inhibitor of various biological pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize 4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole, we compare it with three classes of analogs: halogenated isoxazoles , pyrazole-fused heterocycles , and thiazole derivatives . Key parameters include structural features, physicochemical properties, and reactivity.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| This compound | Isoxazole | Iodine, 1-methylpyrazol-4-yl | High steric bulk, electron-withdrawing iodine, enhanced lipophilicity |
| 4-Fluorophenyl-thiazole derivatives | Thiazole | Fluorophenyl, triazolyl | Planar conformation (except fluorophenyl group), sulfur-containing ring |
| Pyrazolo[3,4-d]pyrimidin-5-ylamine | Pyrimidine | Pyrazole, amino group | Fused pyrazole-pyrimidine system, hydrogen-bonding capacity |
| 5-(4-Chlorophenyl)isoxazole | Isoxazole | Chlorine, phenyl | Smaller halogen (Cl vs. I), lower molecular weight, higher solubility |
Halogenated Isoxazoles
- 4-Iodo vs. 4-Chloro Derivatives :
The iodine atom in this compound confers greater steric hindrance and polarizability compared to chlorine in 5-(4-chlorophenyl)isoxazole. This increases molecular weight (e.g., ~315 g/mol vs. ~195 g/mol) but reduces aqueous solubility due to iodine’s hydrophobicity. Iodine’s electron-withdrawing effect may also modulate reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it could serve as a superior leaving group compared to chlorine .
Pyrazole-Fused Heterocycles
- The amino group in these derivatives facilitates hydrogen bonding, which is absent in this compound. However, the methylpyrazole substituent in the target compound may improve membrane permeability in biological systems .
Thiazole Derivatives ()
- Fluorophenyl-Thiazole Hybrids: Thiazole derivatives (e.g., compounds 4 and 5 in ) feature sulfur-containing rings, which are more polarizable than isoxazoles. In contrast, the planar isoxazole ring in this compound may favor stacking interactions in solid-state structures .
Reactivity and Functionalization Potential
- Iodine as a Reactive Handle :
The iodine substituent in this compound enables further functionalization via halogen-metal exchange or nucleophilic aromatic substitution, a feature less accessible in fluorine- or chlorine-substituted analogs. This makes it a valuable intermediate in synthesizing complex molecules. - Methylpyrazole Stability : The 1-methylpyrazol-4-yl group is less prone to metabolic oxidation compared to unmethylated pyrazoles, enhancing its utility in drug discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
